

A Comparative Guide to the Cross-Species Metabolism of OR-1896

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Compound of Interest

Compound Name: OR-1896

Cat. No.: B022786

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Introduction

OR-1896 is the long-acting, pharmacologically active N-acetylated metabolite of OR-1855, which itself is a metabolite of the calcium sensitizer levosimendan. The prolonged half-life of **OR-1896** in humans, ranging from 70 to 80 hours, contributes significantly to the extended hemodynamic effects observed after levosimendan administration.^[1] Understanding the cross-species differences in the metabolism of **OR-1896** is crucial for the preclinical evaluation and clinical development of levosimendan and related compounds. This guide provides a comparative overview of **OR-1896** metabolism in humans, rats, and dogs, based on available experimental data.

Data Presentation

The following tables summarize the key pharmacokinetic and metabolic parameters of **OR-1896** across different species.

Table 1: Pharmacokinetic Parameters of **OR-1896**

Parameter	Human	Rat	Dog
Half-life ($t_{1/2}$)	~70-80 hours[1]	~6.5 hours[1]	Data not available
Primary Route of Excretion	Urine (~87% of dose) [1][2]	Urine (~69% of dose) [1][2]	Data not available
Fecal Excretion	~7.4% of dose	Data not available	Data not available
Major Compounds in Plasma	OR-1896, OR-1855[2]	>93% as OR-1896[1] [2]	OR-1855 (from levosimendan)
Genetic Influence	NAT2 genotype affects plasma levels	Not reported	Not reported

Table 2: Metabolite Profile of **OR-1896** in Urine and Feces

Species	Matrix	Major Metabolites Identified	Key Differences
Human	Urine	OR-1896, N-conjugated OR-1855, N-hydroxylated OR-1896, N-hydroxylated OR-1855, Glucuronide/sulfate conjugates of N-hydroxyl OR-1896[1][2]	Higher proportion of OR-1855 related metabolites compared to rats.[1][2]
Feces	OR-1896, OR-1855[1][2]		
Rat	Urine	OR-1896, N-hydroxylated OR-1896, N-hydroxylated OR-1855, Glucuronide/sulfate conjugates of N-hydroxyl OR-1896[1][2]	Lower amount of OR-1855 related metabolites.[1][2]
Feces	Similar to urine profile[1][2]	Fecal profile is more complex than in humans.[1][2]	
Dog	Plasma	After levosimendan administration, OR-1855 is a significant metabolite, with concentrations being 3-4 times higher when levosimendan is administered to the ileum.[3]	Metabolism to OR-1855 is prominent in the lower gastrointestinal tract.[3]

Note: Data for monkeys on the metabolism of levosimendan and **OR-1896** were not available in the public domain based on the conducted searches.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the study of **OR-1896** metabolism.

In-Life Study for Metabolism and Excretion in Rats

- Animal Model: Male Sprague-Dawley rats are typically used.[2]
- Test Article: ^{14}C -labelled **OR-1896** is administered as an intravenous bolus dose.[2]
- Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
- Sample Collection: Urine and feces are collected at predetermined intervals for a period sufficient to ensure the majority of the administered radioactivity is recovered (e.g., 72 hours). Blood samples are collected at various time points to determine the plasma concentration of the parent compound and its metabolites.
- Sample Processing:
 - Plasma: Separated from whole blood by centrifugation.
 - Urine: May be pooled at each collection interval.
 - Feces: Homogenized in a suitable solvent (e.g., water or methanol).
- Analysis:
 - Radioactivity Measurement: Total radioactivity in plasma, urine, and fecal homogenates is determined by liquid scintillation counting.
 - Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify the parent compound and its metabolites.

- Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures of the metabolites.

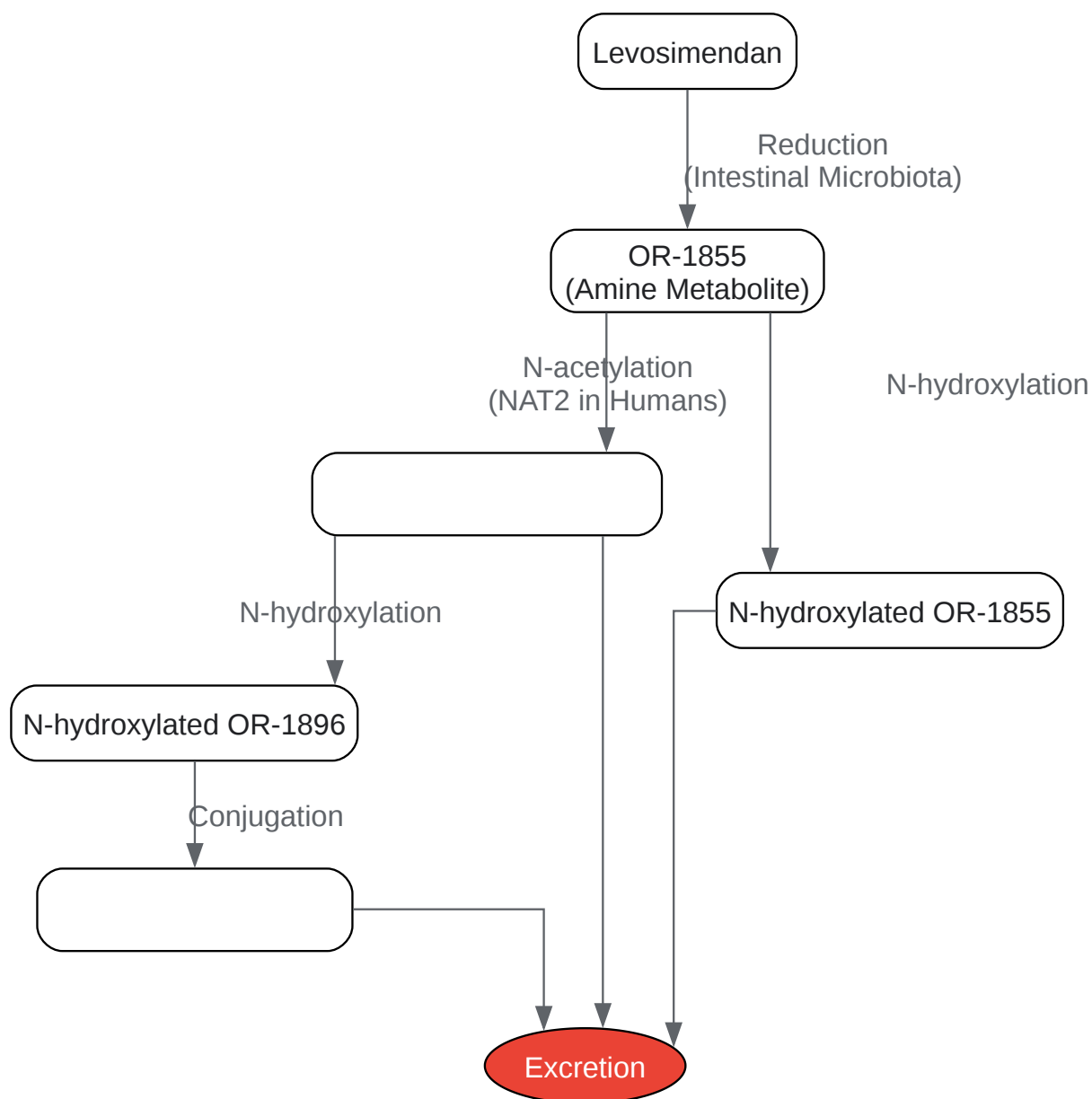
Analysis of Levosimendan and its Metabolites in Human Plasma

A high-throughput liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the simultaneous analysis of levosimendan, OR-1855, and **OR-1896**.

- Sample Preparation: A 96-well liquid/liquid extraction procedure is used for sample preparation from human plasma.
- Chromatography: A single LC/MS/MS system with two separate mobile phases is employed for sequential separation.
 - Levosimendan: Eluted with 5 mM ammonium acetate in 33.3% acetonitrile.
 - Metabolites (OR-1855 and **OR-1896**): Eluted with 5 mM ammonium acetate and 0.2% acetic acid in 20% acetonitrile.
- Mass Spectrometry:
 - Levosimendan: Detected using negative ionization mode MS/MS.
 - Metabolites: Detected using positive ionization mode MS/MS.

Mandatory Visualization

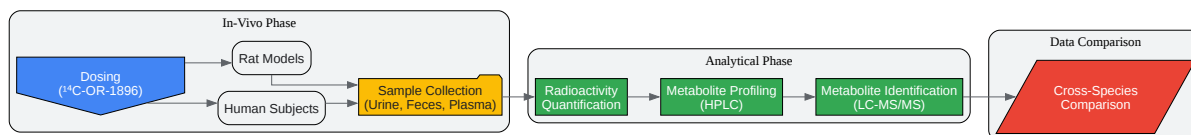
Metabolic Pathway of Levosimendan to **OR-1896**



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Caption: Metabolic pathway of levosimendan to **OR-1896** and its subsequent metabolites.

Experimental Workflow for Cross-Species Metabolism Study



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Caption: General experimental workflow for a cross-species metabolism study of **OR-1896**.

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